2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), or ROH (alcohols) in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The amino alcohol structure can facilitate binding to active sites and influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Fluorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(3-Iodothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-8-7(10)3-4-13-8/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
WLUHGQPUGYQJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
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